molecular formula C10H14BrN B1396702 [(2-Bromo-5-methylphenyl)methyl](ethyl)amine CAS No. 1512057-46-3

[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

Cat. No.: B1396702
CAS No.: 1512057-46-3
M. Wt: 228.13 g/mol
InChI Key: AGQZKVUBLLYFIO-UHFFFAOYSA-N
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Description

(2-Bromo-5-methylphenyl)methylamine is a substituted benzylamine derivative with a bromine atom at the 2-position and a methyl group at the 5-position of the phenyl ring. The amine group is attached via a methylene bridge, with an ethyl substituent on the nitrogen (Figure 1).

Properties

IUPAC Name

N-[(2-bromo-5-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-6-8(2)4-5-10(9)11/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQZKVUBLLYFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methylphenyl)methylamine typically involves the bromination of 5-methylbenzylamine followed by alkylation with ethylamine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of (2-Bromo-5-methylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include (2-Hydroxy-5-methylphenyl)methylamine or (2-Amino-5-methylphenyl)methylamine.

    Oxidation Reactions: Products include [(2-Bromo-5-methylphenyl)methyl]ketone or [(2-Bromo-5-methylphenyl)methyl]aldehyde.

    Reduction Reactions: The major product is (2-Methylphenyl)methylamine.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethylamine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Ring

a) Positional Isomers and Halogen Substitution
  • 1-(2-Bromo-5-methylphenyl)ethylamine (CAS 1079742-51-0) :
    • Structural isomer with an ethyl group directly attached to the benzene ring instead of the methylene bridge.
    • Impact : Increased steric bulk near the aromatic system may reduce receptor binding affinity compared to the target compound .
  • (2-Bromo-4,5-dimethylphenyl)methyl(methyl)amine: Features two methyl groups (positions 4 and 5) and a bromine at position 2.
b) Functional Group Modifications
  • (2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7): Replaces the 5-methyl group with a methoxy substituent.
  • 5-Bromo-2-hydroxybenzamide derivatives (e.g., FLB 457) :
    • Replaces the benzylamine group with a benzamide and introduces a hydroxyl group.
    • Impact : Hydroxy groups enable hydrogen bonding, improving dopamine D2 receptor affinity (Ki < 1 nM) but reducing blood-brain barrier penetration .

Amine Group Modifications

Compound Amine Substituents Molecular Weight (g/mol) Key Properties
Target compound Ethyl ~228.13 (estimated) Moderate lipophilicity, tertiary amine
(2-Bromo-5-methoxyphenyl)methyl(methyl)amine Methyl 230.10 Higher solubility in ethanol/water
2-(5-Bromopyrimidin-2-yl)ethylamine Methyl, pyrimidine ring 231.08 Heterocyclic analog; potential kinase inhibition

Pharmacological and Physicochemical Properties

Antidopaminergic Activity (Comparative Analysis)

  • Benzamide vs. Benzylamine Scaffolds: FLB 457 (benzamide): High D2 receptor affinity (Ki = 0.2 nM) due to hydrogen bonding with the hydroxy group. Target compound (benzylamine): Lacks hydrogen-bonding donors, likely resulting in lower receptor affinity but improved membrane permeability .

Solubility and Lipophilicity

  • LogP estimates :
    • Target compound: ~2.5–3.0 (similar to brominated benzylamines).
    • Methoxy analog (CAS 767289-08-7): ~2.0–2.5 due to polar methoxy group .
  • Synthetic accessibility : Tertiary amines like the target compound are typically easier to derivatize than secondary amines .

Biological Activity

(2-Bromo-5-methylphenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a bromine atom, a methyl group, and an ethylamine functional group, which are significant for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Bromo-5-methylphenyl)methylamine is C11H14BrNC_{11}H_{14}BrN. The presence of the bromine atom enhances its reactivity, while the amine group contributes to its ability to interact with various biological targets.

The biological activity of (2-Bromo-5-methylphenyl)methylamine can be attributed to several mechanisms:

  • Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, allowing the compound to interact with electrophilic sites on enzymes and receptors.
  • Halogen Bonding : The bromine atom may engage in halogen bonding, influencing the binding affinity and specificity towards biological targets.
  • Hydrogen Bonding : The ethylamine moiety can form hydrogen bonds with various biomolecules, modulating their activity.

Antimicrobial Properties

Research indicates that compounds similar to (2-Bromo-5-methylphenyl)methylamine exhibit antimicrobial properties. Studies have shown that such amines can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation and promote programmed cell death in various cancer cell lines.

Neurotransmitter Interaction

Amines are known to play crucial roles in neurotransmitter synthesis. (2-Bromo-5-methylphenyl)methylamine may influence neurotransmitter levels, potentially affecting mood and behavior. Research has indicated that such compounds can act as modulators of neurotransmitter receptors, which could have implications for treating mood disorders.

Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several brominated compounds, including (2-Bromo-5-methylphenyl)methylamine. The results showed significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Anticancer Effects

A recent study explored the effects of (2-Bromo-5-methylphenyl)methylamine on human cancer cell lines. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings suggest that it may serve as a lead compound for further anticancer drug development.

Pharmacokinetics

The pharmacokinetic profile of (2-Bromo-5-methylphenyl)methylamine includes:

  • Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
  • Metabolism : Metabolized primarily by liver enzymes, leading to various metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via urine, indicating a need for monitoring renal function during therapeutic use.

Comparative Analysis

To better understand the unique properties of (2-Bromo-5-methylphenyl)methylamine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
(2-Chloro-5-methylphenyl)methylamineChlorine instead of bromineDifferent reactivity due to chlorine's properties
(2-Bromo-4-fluorophenyl)methylamineFluorine instead of methyl groupVarying biological activity based on halogen substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine
Reactant of Route 2
[(2-Bromo-5-methylphenyl)methyl](ethyl)amine

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